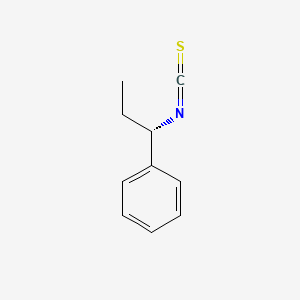

(S)-(-)-1-Phenylpropylisocyanat

Übersicht

Beschreibung

“(S)-(-)-1-Phenylpropyl isothiocyanate” is a chemical compound used in laboratory settings . It is not recommended for use in food, drugs, pesticides, or biocidal products .

Synthesis Analysis

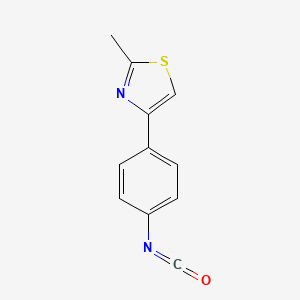

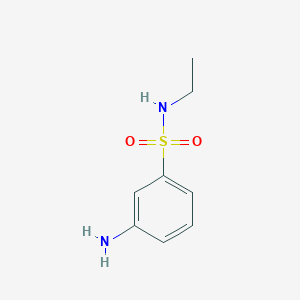

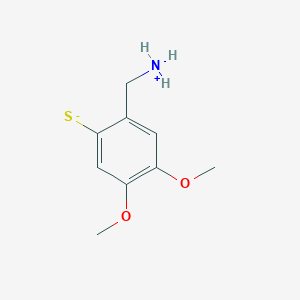

The synthesis of isothiocyanates, including “(S)-(-)-1-Phenylpropyl isothiocyanate”, has been studied extensively. A common method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide . Another method involves the replacement reaction of phenyl isothiocyanate and the corresponding amines with dimethylbenzene as solvent .Molecular Structure Analysis

“(S)-(-)-1-Phenylpropyl isothiocyanate” contains a total of 23 bonds, including 12 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 isothiocyanate (aliphatic) .Wissenschaftliche Forschungsanwendungen

Antitumor-Eigenschaften

(S)-(-)-PPITC: hat aufgrund seiner Antitumor-Wirkungen Aufmerksamkeit erregt. Forschungen zeigen, dass es das Tumorwachstum hemmen, Apoptose (programmierter Zelltod) induzieren und die Metastasierung von Krebszellen beeinflussen kann . Seine Fähigkeit, intrazelluläre Zielstrukturen, einschließlich Cytochrom-P450-Enzyme, zu modulieren, trägt zu seinen chemo-präventiven Eigenschaften bei .

Antimikrobielle Anwendungen

PPITC zeigt eine starke antimikrobielle Aktivität. Es reduziert den Sauerstoffverbrauch in mikrobiellen Zellen, hemmt das Bakterienwachstum und verändert Proteinstrukturen. Daher hat es potenzielle Anwendungen in der Lebensmittelkonservierung und -verpackung .

Natürliche Konservierungsstoffe in der Lebensmittelindustrie

Aufgrund seines Sicherheitsprofils (allgemein als sicher eingestuft, oder GRAS) kann PPITC als natürliches Lebensmittelkonservierungsmittel verwendet werden. Die Einarbeitung in Lebensmittelverpackungsfolien verlängert die Haltbarkeit durch Hemmung des Bakterienwachstums. Zusätzlich aktiviert es Lactoperoxidasen, wodurch die Konservierung von Milchprodukten verbessert wird .

Extraktionstechniken

Angesichts der Flüchtigkeit und Hitzesensibilität von PPITC sind innovative Extraktionsmethoden unerlässlich. Forscher untersuchen effiziente Möglichkeiten zur Extraktion dieser bioaktiven Verbindung aus natürlichen Quellen.

Zusammenfassend lässt sich sagen, dass (S)-(-)-1-Phenylpropylisocyanat in verschiedenen Bereichen vielversprechend ist, von der Krebsprävention bis zur Lebensmittelkonservierung. Seine einzigartigen Eigenschaften machen es zu einem spannenden Gebiet der wissenschaftlichen Forschung. 🌱🔬

Safety and Hazards

Wirkmechanismus

Target of Action

Isothiocyanates, including (S)-(-)-1-Phenylpropyl isothiocyanate, are known to interact with a variety of cellular targets. They form hydroxyl bonds with sulfhydryl, hydroxy, and amine groups on targeted proteins . They govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Mode of Action

The mode of action of isothiocyanates involves their ability to regulate transcription factors, signaling pathways, cell cycle, and apoptosis . They can inhibit the metabolism of procarcinogens to form carcinogens and increase carcinogen elimination . They also have the ability to induce Phase-2 enzymes and reduce the activity of Phase-1 enzymes involved in the conversion of procarcinogens to more cytotoxic derivatives .

Biochemical Pathways

Isothiocyanates affect various biochemical pathways. They are products of the hydrolysis of glucosinolates, secondary metabolites found in plants from the Brassicaceae family . They can modulate a large number of cancer-related targets or pathways including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .

Pharmacokinetics

Isothiocyanates are absorbed rapidly in the blood, with the peak observed 3 hours after ingestion . They are metabolized by glutathione S-transferase (GST) in the liver, with the glutathione conjugate of isothiocyanates undergoing further conversion to mercapturic acid by N-acetyl transferase . This process is known as Phase II metabolism .

Result of Action

The result of the action of isothiocyanates includes their well-defined indirect antioxidant and antitumor properties . They have various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They have been shown to have anti-cancer potential by inhibiting carcinogenesis through several mechanisms including inhibition of carcinogen metabolism by drug-metabolizing enzymes, apoptosis of cancer cells, and cell cycle inhibition .

Biochemische Analyse

Biochemical Properties

(S)-(-)-1-Phenylpropyl isothiocyanate interacts with various enzymes, proteins, and other biomolecules. It exhibits its biological characteristics through these interactions. For instance, isothiocyanates form hydroxyl bonds with sulfhydryl, hydroxy, and amine groups on targeted proteins .

Cellular Effects

(S)-(-)-1-Phenylpropyl isothiocyanate has significant effects on various types of cells and cellular processes. It has been shown to inhibit cell proliferation, induce apoptosis in cancer cells , and disrupt microtubules . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of (S)-(-)-1-Phenylpropyl isothiocyanate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can generate reactive oxygen species to induce apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

The effects of (S)-(-)-1-Phenylpropyl isothiocyanate change over time in laboratory settings. It has been shown to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties

Dosage Effects in Animal Models

The effects of (S)-(-)-1-Phenylpropyl isothiocyanate vary with different dosages in animal models. For instance, dietary phenethyl isothiocyanate reduced tumor size when given simultaneously with a carcinogen

Metabolic Pathways

(S)-(-)-1-Phenylpropyl isothiocyanate is involved in various metabolic pathways. It is produced via enzymatic hydrolysis of glucosinolates, secondary metabolites found in plants from the Brassicaceae family

Subcellular Localization

It is known that isothiocyanates can enter cells by facilitated passive diffusion .

Eigenschaften

IUPAC Name |

[(1S)-1-isothiocyanatopropyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS/c1-2-10(11-8-12)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNMIWGOGGBFNV-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=CC=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426965 | |

| Record name | (S)-(-)-1-Phenylpropyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

737001-04-6 | |

| Record name | (S)-(-)-1-Phenylpropyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

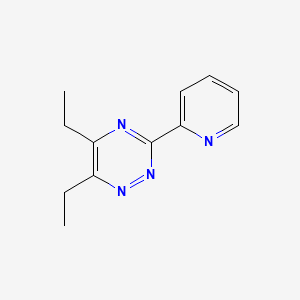

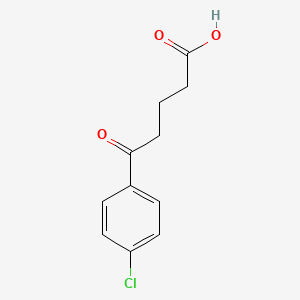

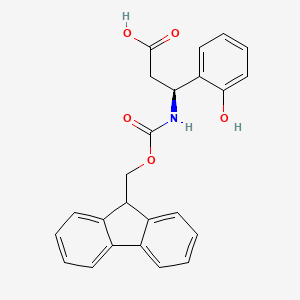

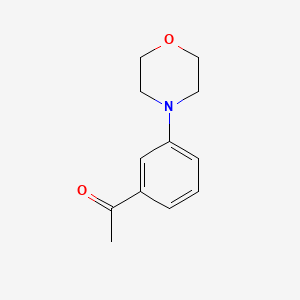

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-4-[(4-methyl-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid](/img/structure/B1599507.png)

![4-[2-Nitro-4-(trifluoromethyl)anilino]butanoic acid](/img/structure/B1599521.png)

![N-methyl-1-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine](/img/structure/B1599526.png)